N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide
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Overview
Description
N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide is an organic compound with a molecular formula of C15H15BrN2O2 This compound is characterized by the presence of an amino group, a benzyloxy group, and a bromine atom attached to a phenyl ring, along with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the benzyloxy group and the acetamide group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base. The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenylacetamide derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenylacetamide derivatives.
Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.
Scientific Research Applications
N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide can be compared with other similar compounds such as:
N-[2-Amino-4-bromophenyl]acetamide: Lacks the benzyloxy group, which may result in different biological activity and solubility properties.
N-[2-Amino-6-(benzyloxy)phenyl]acetamide: Lacks the bromine atom, which can affect its reactivity and binding affinity.
N-[2-Amino-6-(benzyloxy)-4-chlorophenyl]acetamide: Contains a chlorine atom instead of bromine, which can influence its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C15H15BrN2O2 |
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Molecular Weight |
335.20 g/mol |
IUPAC Name |
N-(2-amino-4-bromo-6-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C15H15BrN2O2/c1-10(19)18-15-13(17)7-12(16)8-14(15)20-9-11-5-3-2-4-6-11/h2-8H,9,17H2,1H3,(H,18,19) |
InChI Key |
ACUAWYJAXUBKDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1OCC2=CC=CC=C2)Br)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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